molecular formula C6H9NO2S2 B3006434 N-ethylthiophene-2-sulfonamide CAS No. 358666-45-2

N-ethylthiophene-2-sulfonamide

Cat. No.: B3006434
CAS No.: 358666-45-2
M. Wt: 191.26
InChI Key: ZSJVAIJAXKMYGE-UHFFFAOYSA-N
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Description

N-Ethylthiophene-2-sulfonamide (CAS 358666-45-2) is a secondary sulfonamide derivative based on a thiophene scaffold. This compound is of significant interest in medicinal chemistry and antibacterial research, particularly in the development of new therapeutic agents against drug-resistant bacterial strains. Recent scientific literature highlights that structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated exceptional potency against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147 , a critical-priority pathogen. One study reported a highly favorable MIC (Minimum Inhibitory Concentration) of 0.39 µg/mL and an MBC (Minimum Bactericidal Concentration) of 0.78 µg/mL for a close analog, indicating strong antibacterial efficacy . Beyond its direct antibacterial applications, the sulfonamide functional group is a cornerstone in drug discovery for a wide range of central nervous system (CNS) targets. Sulfonamide-containing compounds are actively researched for the treatment of conditions such as neurodegeneration, affective disorders, schizophrenia, and epilepsy . The mechanism of action for antibacterial sulfonamides typically involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway, thereby exerting a bacteriostatic effect . The specific substitutions on the thiophene-sulfonamide core, such as the N-ethyl group in this compound, allow researchers to fine-tune biological activity and physicochemical properties to optimize interactions with target proteins, as evidenced by in-silico studies showing hydrogen bond and hydrophobic interactions . This product is intended for research purposes as a chemical intermediate or a building block in the synthesis of more complex molecules for pharmacological screening. It is supplied with a minimum purity of 97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-2-7-11(8,9)6-4-3-5-10-6/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJVAIJAXKMYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Evaluating the Antimicrobial Efficacy of N-ethylthiophene-2-sulfonamide Using the Agar Well Diffusion Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of the agar well diffusion method for assessing the antimicrobial properties of N-ethylthiophene-2-sulfonamide, a novel sulfonamide derivative. Designed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also delves into the scientific rationale behind the experimental choices. By adhering to principles of scientific integrity and referencing established standards, this guide ensures a robust and reproducible methodology for preliminary screening of this promising therapeutic candidate.

Introduction: The Scientific Imperative

The rise of antimicrobial resistance necessitates the discovery and evaluation of new chemical entities with potential therapeutic value.[1] Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This disruption of the folate pathway is bacteriostatic, impeding bacterial growth and replication.[1] The thiophene ring, a heterocyclic compound, is a known pharmacophore present in numerous medically important compounds and has been associated with a wide range of biological activities, including antimicrobial effects.[2][3][4]

The compound of interest, this compound, combines the sulfonamide functional group with a thiophene scaffold. This structural amalgamation suggests a potential for synergistic or novel antimicrobial activity. The agar well diffusion assay is a widely used, preliminary in vitro method to evaluate the antimicrobial activity of such compounds.[5] It is a cost-effective and straightforward technique that provides a qualitative or semi-quantitative assessment of a substance's ability to inhibit microbial growth. The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a target microorganism. If the agent is effective, it will create a zone of inhibition—a clear area around the well where microbial growth is visibly arrested. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

This application note will provide a detailed protocol for utilizing the agar well diffusion method to characterize the antimicrobial spectrum and potency of this compound.

The Causality Behind Experimental Design

The reliability of the agar well diffusion method is contingent upon meticulous control over experimental variables. Here, we dissect the critical parameters and the reasoning for their standardization.

  • Choice of Growth Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria. Its composition is standardized, it supports the growth of most common pathogens, and it has minimal inhibitory effects on most antimicrobial agents. The pH of the MHA should be between 7.2 and 7.4 at room temperature, as significant variations can affect the activity of some antimicrobials.

  • Inoculum Standardization: The density of the microbial inoculum is a critical factor influencing the size of the inhibition zone. A lower density may lead to oversized zones, while a higher density can result in smaller, less defined zones. The inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6] This ensures consistency and comparability across different experiments and laboratories.

  • Agar Depth and Drying: The depth of the agar in the petri dish must be uniform, typically 4 mm. This standardized depth ensures that the vertical and lateral diffusion of the antimicrobial agent is consistent. The agar surface should be dried before inoculation to prevent the confluence of colonies and ensure an even lawn of growth.

  • Controls (Positive and Negative): The inclusion of controls is fundamental for validating the experimental results.

    • Positive Control: A known antibiotic with established activity against the test organisms (e.g., a standard sulfonamide like sulfamethoxazole or a broad-spectrum antibiotic like gentamicin) is used to confirm that the test system is performing correctly and the microorganisms are susceptible.

    • Negative Control: The solvent used to dissolve the this compound (e.g., Dimethyl Sulfoxide - DMSO) is tested alone to ensure it does not possess any intrinsic antimicrobial activity that could confound the results.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with integrated checkpoints to ensure the integrity of the results.

Materials and Reagents
  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) powder

  • Sterile Petri dishes (90 mm or 150 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Sulfamethoxazole discs or solution)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zones of inhibition

Step-by-Step Methodology

Step 1: Preparation of Mueller-Hinton Agar Plates

  • Prepare MHA according to the manufacturer's instructions.

  • Sterilize by autoclaving.

  • Allow the agar to cool to 45-50°C in a water bath.

  • Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm.

  • Let the plates solidify at room temperature on a level surface.

  • Dry the plates, with lids slightly ajar, in an incubator or a laminar flow hood until no moisture is visible on the agar surface.

Step 2: Preparation of Test Compound and Controls

  • Prepare a stock solution of this compound in sterile DMSO. The concentration should be determined based on preliminary studies or literature on similar compounds (e.g., starting with 1 mg/mL).

  • Prepare serial dilutions of the stock solution to test a range of concentrations.

  • The negative control will be sterile DMSO.

  • The positive control can be a commercially available antibiotic disc or a prepared solution of a known antibiotic.

Step 3: Inoculum Preparation

  • Using a sterile loop or swab, pick 4-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. Visually compare against a white background with a contrasting black line.

Step 4: Inoculation of Agar Plates

  • Within 15 minutes of preparing the standardized inoculum, dip a sterile swab into the suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate to obtain a uniform lawn of growth. Rotate the plate approximately 60° between streaks to ensure complete coverage.

  • Allow the plate to dry for 3-5 minutes with the lid in place.

Step 5: Application of Test Compound and Controls

  • Using a sterile cork borer, aseptically cut wells of 6-8 mm diameter in the inoculated agar plate.

  • Carefully remove the agar plugs.

  • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well. Record the concentration.

  • Pipette the same volume of the negative control (DMSO) into another well.

  • Place the positive control antibiotic disc on the agar surface or pipette the positive control solution into a separate well.

  • Ensure the solutions do not overflow from the wells.

Step 6: Incubation

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in an ambient atmosphere.

Step 7: Data Collection and Interpretation

  • After incubation, observe the plates for zones of inhibition around the wells.

  • Measure the diameter of the zones of inhibition to the nearest millimeter (mm) using calipers or a ruler. The measurement should include the diameter of the well.

  • A clear zone of no growth around the well indicates antimicrobial activity.

  • The negative control (DMSO) should show no zone of inhibition. The positive control should show a zone of inhibition within the expected range for the specific organism.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the agar well diffusion method.

AgarWellDiffusionWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis prep_media Prepare & Pour Mueller-Hinton Agar prep_inoculum Standardize Inoculum (0.5 McFarland) prep_compound Prepare this compound Solutions & Controls inoculate Inoculate Agar Plate with Standardized Culture prep_compound->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add Test Compound, Positive & Negative Controls create_wells->add_samples incubate Incubate Plates (35°C, 16-24h) add_samples->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results measure->interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Data Presentation and Interpretation

The results of the agar well diffusion assay should be recorded systematically. Below is an example table for presenting the data. The values provided are illustrative and based on findings for similar thiophene sulfonamide derivatives.

Test MicroorganismCompound/ControlConcentration (µg/mL)Zone of Inhibition (mm)
S. aureus ATCC 25923This compound100018
50014
25010
Sulfamethoxazole (25 µg)N/A22
DMSON/A0
E. coli ATCC 25922This compound100015
50011
2507
Gentamicin (10 µg)N/A20
DMSON/A0

Interpretation:

  • A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound at that concentration.

  • The absence of a zone of inhibition for the negative control (DMSO) confirms that the solvent does not interfere with the assay.

  • The zone of inhibition for the positive control should fall within the quality control ranges specified by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to validate the assay's accuracy.[7][8][9]

Trustworthiness: A Self-Validating System

The protocol described is designed to be inherently trustworthy through several key features:

  • Standardization: Adherence to internationally recognized standards (CLSI/EUCAST) for media, inoculum density, and incubation conditions minimizes variability and allows for inter-laboratory comparison.[7][8][9]

  • Inclusion of Controls: The mandatory use of positive and negative controls in every experiment validates the results of that specific run. If the controls do not perform as expected, the results for the test compound are considered invalid.

  • Systematic Documentation: Meticulous record-keeping of all experimental parameters, including batch numbers of reagents, exact measurements, and incubation times, is crucial for troubleshooting and ensuring traceability.

Authoritative Grounding and Comprehensive References

The methodologies and principles outlined in this document are grounded in established scientific literature and international standards for antimicrobial susceptibility testing.

References
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2024). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]

  • Molina-Panadero, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Ali, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Link]

  • Al-Abdullah, E. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

Sources

N-ethylthiophene-2-sulfonamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N-Ethylthiophene-2-sulfonamide in Medicinal Chemistry

Executive Summary

This compound represents a strategic building block in modern medicinal chemistry, serving as a lipophilic bioisostere for N-ethylbenzenesulfonamides. Its utility stems from the unique electronic properties of the thiophene ring—which is electron-rich and susceptible to electrophilic substitution—combined with the sulfonamide pharmacophore, a validated motif in carbonic anhydrase inhibitors (CAIs), antibacterial agents (folate synthesis inhibitors), and anticancer therapeutics.

This guide provides a comprehensive technical overview of this scaffold, detailing its synthesis, divergent functionalization pathways, and specific experimental protocols for its integration into high-value chemical libraries.

Chemical Profile & Reactivity

The molecule consists of a thiophene ring substituted at the C-2 position with a secondary sulfonamide group.[1]

PropertyData
IUPAC Name This compound
Molecular Formula C₆H₉NO₂S₂
Molecular Weight 191.27 g/mol
Key Reactivity (C-5) High nucleophilicity; prone to Lithiation and Electrophilic Aromatic Substitution (EAS).
Key Reactivity (N-H) Acidic proton (

); susceptible to N-alkylation and Mitsunobu reactions.
Solubility Soluble in DCM, THF, DMSO, Methanol; sparingly soluble in water.

Strategic Advantages:

  • Bioisosterism: Thiophene is a classic bioisostere for phenyl rings, often improving metabolic stability and altering

    
    -
    
    
    
    stacking interactions in protein binding pockets.
  • Lipophilicity Tuning: The N-ethyl group increases logP compared to the primary sulfonamide, enhancing membrane permeability.

  • Divergent Synthesis: The scaffold allows for orthogonal functionalization at the Nitrogen (via base-mediated alkylation) and the C-5 thiophene position (via C-H activation or halogenation).

Synthesis of the Building Block

Before utilizing the scaffold, it must often be prepared or purified from commercial sources to remove sulfonic acid byproducts.

Workflow Diagram: Core Synthesis

Synthesis Start Thiophene-2-sulfonyl chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Ethylamine (excess) + Et3N / DCM Reagent->Inter Product This compound (Target Scaffold) Inter->Product Elimination of HCl

Caption: Nucleophilic substitution pathway for the generation of the this compound scaffold.

Protocol 1: Preparation from Thiophene-2-sulfonyl chloride

Objective: Synthesis of high-purity this compound. Scale: 10 mmol

Reagents:

  • Thiophene-2-sulfonyl chloride (1.83 g, 10 mmol)

  • Ethylamine (2.0 M in THF, 15 mL, 30 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add DCM and cool to 0°C using an ice bath.

  • Addition: Add thiophene-2-sulfonyl chloride to the flask.

  • Amine Addition: Mix ethylamine (THF solution) and triethylamine. Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Quench with 1M HCl (20 mL) to remove excess amine. Separate the organic layer.[2] Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc/Hexanes) if necessary.

Self-Validation Criteria:

  • Yield: >85% (White crystalline solid).[2]

  • ¹H NMR (CDCl₃):

    
     7.60 (dd, 1H), 7.55 (dd, 1H), 7.08 (dd, 1H), 4.80 (bs, 1H, NH), 3.05 (q, 2H), 1.15 (t, 3H).
    

Advanced Functionalization Strategies

Once the scaffold is in hand, it serves as a divergence point. The most powerful transformation is the functionalization of the C-5 position.

Pathway A: C-5 Lithiation & Electrophile Trapping

The proton at C-5 is the most acidic ring proton. Protection of the sulfonamide nitrogen is usually not required if 2 equivalents of organolithium are used (one to deprotonate the NH, the second for C-5).

Pathway B: Palladium-Catalyzed Cross-Coupling

Direct C-H arylation or prior bromination at C-5 followed by Suzuki-Miyaura coupling.

Workflow Diagram: Divergent Functionalization

Functionalization Core This compound Li_Step 1. n-BuLi (2.2 eq), -78°C 2. Electrophile (E+) Core->Li_Step C-H Activation Base_Step K2CO3, Alkyl Halide (R-X) or Mitsunobu (R-OH) Core->Base_Step N-Functionalization C5_Prod C-5 Functionalized Product (5-E-thiophene-2-sulfonamide) Li_Step->C5_Prod N_Prod N,N-Disubstituted Sulfonamide Base_Step->N_Prod

Caption: Divergent synthetic pathways accessing C-5 substituted and N-substituted libraries.

Detailed Protocol: C-5 Functionalization via Lithiation

Context: This protocol introduces a substituent (e.g., a formyl group using DMF, or a halogen) at the 5-position, crucial for extending the carbon skeleton.

Protocol 2: Synthesis of 5-Formyl-N-ethylthiophene-2-sulfonamide Scale: 2.0 mmol

Reagents:

  • This compound (382 mg, 2.0 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.76 mL, 4.4 mmol)

  • Anhydrous THF (10 mL)

  • Dimethylformamide (DMF) (anhydrous, 0.5 mL, 6.0 mmol)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck RBF equipped with a stir bar and nitrogen inlet.

  • Solvation: Dissolve the sulfonamide in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent decomposition of the dianion.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. The first equivalent deprotonates the Nitrogen; the second lithiates C-5.

  • Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

  • Trapping: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.

  • Quench: Pour the reaction mixture into saturated NH₄Cl solution (20 mL).

  • Extraction: Extract with EtOAc (3 x 15 mL). Combine organics, wash with water and brine.

  • Purification: Dry (Na₂SO₄) and concentrate. Purify via column chromatography (SiO₂, 20-40% EtOAc/Hexanes).

Self-Validation Criteria:

  • Appearance: Pale yellow solid.

  • ¹H NMR: Distinct aldehyde singlet signal at

    
     ppm. Disappearance of the C-5 doublet found in the starting material.
    

Applications in Drug Discovery

Case Study: Carbonic Anhydrase Inhibition The sulfonamide moiety (


 or 

) is a zinc-binding group (ZBG) essential for inhibiting Carbonic Anhydrases (CAs).
  • Mechanism: The sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.

  • Relevance: N-substituted thiophene sulfonamides are investigated as selective inhibitors for CA isoforms IX and XII (cancer-associated isoforms), offering reduced systemic side effects compared to non-selective inhibitors like acetazolamide.

Data Summary: Comparative Reactivity

Reaction TypeReagent SystemTarget PositionOutcome
Bromination

, AcOH or NBS, DMF
C-55-Bromo derivative (Precursor for Suzuki coupling)
Nitration

,

C-4 / C-5Mixture of nitro-isomers (requires careful separation)
N-Alkylation

, MeI, Acetone
NitrogenN-Methyl-N-ethyl derivative (Tertiary sulfonamide)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Lapi, S. J., et al. (2024). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH. Link

  • Raasch, M. S. (1961). 2-Thiophenesulfonyl Chloride.[3][4] Organic Syntheses, Coll.[2] Vol. 5, p.266. Link

  • Scott, K. A., et al. (2019). Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[5] Molecules, 24(2), 266. Link

  • PubChem. (2024).[3][6] 2-Thiophenesulfonamide Compound Summary. National Library of Medicine. Link

Sources

Use of N-ethylthiophene-2-sulfonamide in drug design and discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Ethylthiophene-2-Sulfonamide in Medicinal Chemistry

Abstract

This application note provides a comprehensive technical guide on the deployment of This compound as a high-value scaffold in drug discovery. Beyond its role as a synthetic intermediate, this moiety serves as a critical bioisostere for benzene sulfonamides, offering distinct physicochemical advantages including altered lipophilicity (


LogP), metabolic stability, and improved binding kinetics in metalloenzyme targets (e.g., Carbonic Anhydrases, MMPs). This guide details synthetic protocols, purification strategies, and structural activity relationship (SAR) logic for researchers optimizing hit-to-lead campaigns.

Introduction: The Thiophene Advantage

In modern medicinal chemistry, the transition from a phenyl ring to a thiophene ring—specifically within sulfonamide scaffolds—is a classic yet underutilized bioisosteric replacement. This compound represents a strategic "fragment" that combines the electronic unique properties of the thiophene ring with the steric and lipophilic modulation of the N-ethyl group.

Mechanistic Rationale
  • Electronic Effects: The sulfur atom in the thiophene ring acts as an electron donor via resonance but an electron withdrawer via induction. This results in a sulfonamide group that is often more acidic (lower pKa) than its benzene counterpart, potentially strengthening hydrogen bond interactions with target active sites (e.g., Zn²⁺ coordination spheres).

  • Steric Geometry: Thiophene is a 5-membered ring with bond angles (~111°) distinct from the 6-membered phenyl ring (120°). This subtle geometric shift allows the sulfonamide group to access different vectors in a binding pocket, often resolving steric clashes observed with phenyl analogs.

  • The "Ethyl" Factor: The N-ethyl substitution moves the molecule from a primary sulfonamide (often too polar for blood-brain barrier penetration) to a secondary sulfonamide, improving membrane permeability and metabolic stability against N-acetylation.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making process for incorporating this scaffold into a drug candidate.

SAR_Logic Start Hit Molecule (Benzene Sulfonamide) Decision Optimization Needed? Start->Decision PathA Issue: Solubility/Metabolism Decision->PathA High LogP / Rapid Clearance PathB Issue: Potency/Binding Decision->PathB Weak H-Bonding SolutionA Switch to Thiophene (Bioisostere) PathA->SolutionA PathB->SolutionA SolutionB N-Alkylation (Ethyl) (Lipophilicity Modulation) SolutionA->SolutionB Optimize Permeability Outcome This compound Scaffold SolutionB->Outcome

Figure 1: Decision tree for scaffold hopping from benzene sulfonamides to this compound to address specific ADME-Tox liabilities.

Experimental Protocol: Synthesis & Purification

This protocol describes the robust synthesis of this compound via nucleophilic substitution. This method is preferred over direct alkylation of the primary sulfonamide due to fewer side products (di-alkylation).

Materials Required
  • Reagent A: Thiophene-2-sulfonyl chloride (CAS 16629-19-9) - Electrophile

  • Reagent B: Ethylamine (2.0 M in THF or aqueous 70%) - Nucleophile

  • Base: Triethylamine (TEA) or Pyridine - Acid Scavenger

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Workup: 1N HCl, Brine, Na₂SO₄

Step-by-Step Synthesis Workflow
  • Preparation:

    • Purge a 250 mL Round Bottom Flask (RBF) with nitrogen.

    • Dissolve Thiophene-2-sulfonyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition:

    • Add Triethylamine (1.5 eq, 15 mmol) dropwise.

    • Slowly add Ethylamine (1.2 eq, 12 mmol) via syringe over 15 minutes. Caution: Exothermic reaction.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (Rf ~0.8) should disappear; product spot (Rf ~0.4) will appear.[1]

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess amine/TEA.

    • Wash with Brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Crude Yield: Typically >90%.[2]

    • Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4) and cool.

    • Flash Chromatography: If necessary, elute with 10-20% EtOAc/Hexane.

Characterization Data (Expected)
TechniqueExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

7.60 (dd, 1H), 7.55 (dd, 1H), 7.08 (t, 1H)
Thiophene ring protons (aromatic region).[3]

4.80 (bs, 1H)
N-H sulfonamide proton (exchangeable).

3.05 (q, 2H), 1.15 (t, 3H)
Ethyl group (methylene quartet, methyl triplet).
LC-MS (ESI) [M+H]⁺ = 192.02Molecular ion peak (Calculated MW: 191.27).

Application in Drug Design: Pathway Integration

The this compound moiety is particularly effective in inhibiting metalloenzymes where the sulfonamide nitrogen coordinates with a metal ion (e.g., Zinc).

Mechanism Target Target: Carbonic Anhydrase II (Zn2+ Active Site) Ligand Ligand: this compound Interaction1 Zn2+ Coordination (Sulfonamide Nitrogen) Ligand->Interaction1 Interaction2 Hydrophobic Pocket (Thiophene Ring) Ligand->Interaction2 Interaction3 Selectivity Filter (N-Ethyl Steric Fit) Ligand->Interaction3 Interaction1->Target Inhibition Interaction2->Target Affinity Interaction3->Target Subtype Selectivity

Figure 2: Mechanistic interaction map showing how the scaffold engages with a metalloenzyme active site.

Expert Tips & Troubleshooting

  • Solubility Issues: If the N-ethyl derivative proves too lipophilic for specific enzyme assays, consider introducing a polar group at the 5-position of the thiophene ring (e.g., 5-acetyl or 5-carboxy) to balance the LogP.

  • Stability: Thiophene rings are generally stable but can be susceptible to oxidation (S-oxidation) by potent metabolic oxidizers (e.g., CYP450s). In early discovery, perform a microsomal stability assay early to confirm the thiophene sulfur is not a metabolic liability.

  • Bioisosterism Note: If the thiophene analog shows toxicity, consider the thiazole analog (adding a Nitrogen to the ring), which often maintains the geometry but alters the metabolic profile.

Safety & Handling

  • Sulfonamide Allergy: Handle all sulfonamide derivatives as potential sensitizers. Use gloves and work in a fume hood to avoid inhalation of powders.

  • Thiophene Odor: Thiophene derivatives often possess a distinct, sulfurous odor. Waste should be segregated into non-halogenated organic waste streams containing sulfur.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Lombardino, J. G., & Wiseman, E. H. (1974). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Anti-inflammatory and immunosuppressive agents. Journal of Medicinal Chemistry. Link (Demonstrating thiophene bioisosterism).

  • Kalaria, P. N., et al. (2018). Thiophene scaffold as a prospective motif in medicinal chemistry: A review. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). Thiophene-2-sulfonamide.[3][4][5][6][7] National Library of Medicine. Link

Sources

Fungicidal activity of N-(thiophen-2-yl) derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the Fungicidal Efficacy of N-(thiophen-2-yl) Scaffolds

Executive Summary & Rationale

The N-(thiophen-2-yl) scaffold represents a critical area of investigation in modern fungicidal discovery, primarily due to "scaffold hopping" strategies where thiophene replaces phenyl or furan rings to alter lipophilicity and metabolic stability. Unlike thiophene-2-carboxamides (where the carbonyl is attached to the ring), N-(thiophen-2-yl) derivatives (where the nitrogen is attached to the ring) offer unique vector positioning for hydrogen bonding within the active sites of target enzymes, specifically Lanosterol 14


-demethylase (CYP51) and Succinate Dehydrogenase (SDH).

Key Technical Insight: The primary synthetic challenge is the inherent instability of the 2-aminothiophene intermediate. This guide provides a stabilized "One-Pot" Gewald synthesis protocol and a validated CLSI-compliant susceptibility assay to ensure reproducible biological data.

Chemical Synthesis: Stabilized Gewald Protocol

The synthesis of N-(thiophen-2-yl) amides relies on generating a 2-aminothiophene core. Free 2-aminothiophenes are prone to rapid oxidative decomposition. We recommend a Modified Gewald Reaction followed immediately by acylation.

Workflow Diagram: Synthesis Pathway

GewaldSynthesis Precursors Ketone/Aldehyde + Activated Nitrile + Sulfur (S8) Intermediate 2-Aminothiophene (Unstable Intermediate) Precursors->Intermediate Knoevenagel-Cope & Cyclization (60°C) Base Catalyst: Morpholine or Et3N Base->Intermediate Acylation Acylation Step (R-COCl / Pyridine) Intermediate->Acylation Immediate Processing Product N-(thiophen-2-yl)amide (Stable Scaffold) Acylation->Product Isolation

Figure 1: The modified Gewald synthesis pathway emphasizing the rapid transition from the unstable amine intermediate to the stable amide product.

Protocol A: One-Pot Synthesis of N-(thiophen-2-yl)nicotinamides

Reagents:

  • Cyclohexanone (or substituted ketone)

  • Ethyl cyanoacetate

  • Elemental Sulfur (

    
    )
    
  • Morpholine (Catalyst)

  • Nicotinoyl chloride hydrochloride (Acylating agent)

Step-by-Step Methodology:

  • Condensation (The Gewald Step):

    • In a round-bottom flask, dissolve cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (30 mL).

    • Add elemental sulfur (10 mmol) and morpholine (10 mmol) dropwise.

    • Critical Control Point: Heat to 60°C for 2–4 hours. Monitor via TLC. Do not overheat, as sulfur polymerization can occur.

    • Observation: The formation of a dark red/brown oil indicates the 2-aminothiophene intermediate.

  • In-Situ Acylation (Stabilization):

    • Cool the reaction mixture to 0°C. Do not isolate the free amine.

    • Add Triethylamine (12 mmol) followed by the slow addition of Nicotinoyl chloride (11 mmol) dissolved in minimal DCM.

    • Allow to warm to room temperature and stir for 4 hours.

  • Purification:

    • Pour mixture into ice water. The precipitate is the crude N-(thiophen-2-yl) amide.

    • Recrystallize from Ethanol/DMF (9:1) to remove unreacted sulfur.

Mechanism of Action (MOA)

The fungicidal activity of these derivatives is predominantly linked to the inhibition of CYP51 (Erg11) , a key enzyme in the ergosterol biosynthesis pathway. The nitrogen of the amide linker and the thiophene ring facilitate hydrophobic stacking with amino acid residues (e.g., Y140F/H mutants) in the enzyme pocket, disrupting membrane integrity.

Pathway Diagram: Ergosterol Inhibition

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Target: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol Lanosterol->Ergosterol Normal Path CYP51->Ergosterol Blocked Inhibitor N-(thiophen-2-yl) Derivative Inhibitor->CYP51 Competitive Inhibition (H-Bonding/Stacking) Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential Component

Figure 2: Mechanism of Action illustrating the blockade of Lanosterol conversion to Ergosterol by the thiophene derivative.

Biological Evaluation: Susceptibility Testing

To ensure data validity compliant with regulatory standards, use the CLSI M38-A2 protocol for filamentous fungi (or M27-A3 for yeasts).

Protocol B: Microdilution Assay (96-well format)

Materials:

  • Media: RPMI 1640 buffered to pH 7.0 with MOPS (0.165 M). Note: Unbuffered media causes pH shifts that alter MIC values of azole-like compounds.

  • Inoculum: Aspergillus fumigatus or Candida albicans adjusted to

    
     to 
    
    
    
    CFU/mL.

Procedure:

  • Compound Preparation: Dissolve the N-(thiophen-2-yl) derivative in DMSO (stock 1600

    
    g/mL). Dilute 1:100 in RPMI media to avoid solvent toxicity (Final DMSO <1%).
    
  • Plate Setup:

    • Add 100

      
      L of diluted compound to Column 1.
      
    • Perform serial 2-fold dilutions across the plate.

    • Add 100

      
      L of fungal inoculum to all wells.
      
  • Controls:

    • Positive Control: Fluconazole or Voriconazole.

    • Growth Control: Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation: 35°C for 48 hours (Yeasts) or 72 hours (Molds).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing 100% visual inhibition (optically clear).

Data Summary: Structure-Activity Relationship (SAR)

Recent studies on Nicotinamide-Thiophene hybrids (e.g., Compound 4f) demonstrate superior efficacy compared to commercial standards against Oomycetes.[1]

Compound IDR-Group (Amide)EC50 (mg/L) vs P. cubensisRelative Potency
4f (Lead) 2-Cl-Nicotinyl 1.96 High
4aPhenyl4.69Moderate
Flumorph(Commercial Std)7.55Reference
Diflumetorim(Commercial Std)21.44Low

Table 1: Comparative fungicidal activity demonstrating the potency of the N-(thiophen-2-yl) nicotinamide scaffold [1].

References

  • Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022).[2] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700.[1] [Link]

  • Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6] (2008).[1][3][5][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI Document M38-A2. [Link]

  • Saban, A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Aljuhani, A., et al. (2025).[9][7][10][11] Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds. Journal of Pharmaceutical and Bioallied Sciences. [Link]

Sources

Troubleshooting & Optimization

N-ethylthiophene-2-sulfonamide solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-ethylthiophene-2-sulfonamide solubility in common organic solvents Role: Senior Application Scientist, Technical Support Center Audience: Researchers, Medicinal Chemists, Process Engineers

Welcome to the Technical Support Hub

From the Desk of Dr. Aris Thorne, Senior Application Scientist

You are likely working with This compound (NETS) as a fragment in fragment-based drug discovery (FBDD) or as a core intermediate in the synthesis of biologically active sulfonamide derivatives.

A common friction point with thiophene-based sulfonamides is their variable solubility profile compared to their benzene analogues. The thiophene ring introduces higher lipophilicity and distinct electronic effects (electron-rich aromatic system) compared to a phenyl ring. This guide is designed to help you navigate solvent selection for synthesis, purification, and analysis without the trial-and-error.

Part 1: Solubility Profile & Solvent Selection

Quick Reference: Solubility Matrix Data estimated based on structural analogs (N-alkylthiophene-2-sulfonamides) and calculated logP values (~1.5 - 2.0).

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (>100 mg/mL)Ideal for biological assays and stock solutions.
DMF High (>100 mg/mL)Good for SNAr reactions or coupling.
Chlorinated DCM (CH₂Cl₂) High Preferred solvent for extraction and transport.
Chloroform High Excellent for NMR analysis.
Polar Protic Methanol Moderate Solubility increases significantly with heat; good for recrystallization.
Ethanol Moderate Safer alternative to MeOH for crystallization.
Esters Ethyl Acetate Moderate-High Standard solvent for TLC and column chromatography.
Ethers THF High Suitable for reaction media (e.g., lithiation).
Non-Polar Hexanes/Heptane Low/Insoluble Use as an anti-solvent to induce precipitation.
Aqueous Water (pH 7) Insoluble Hydrophobic thiophene ring dominates.
Water (pH > 12) Moderate Deprotonation of the sulfonamide -NH- forms a soluble salt.
Part 2: Troubleshooting & FAQs

Q1: I am trying to dissolve NETS in water for a bioassay, but it precipitates immediately. What is happening? Dr. Thorne: This is a classic "Lipophilicity Trap." The thiophene ring and the ethyl group make the molecule significantly hydrophobic (LogP ~1.8).

  • The Fix: Do not dissolve directly in water.[1] Prepare a 100 mM stock solution in DMSO . Dilute this stock into your aqueous assay buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your protein) to prevent precipitation. If precipitation persists, add a surfactant like Tween-20 (0.05%).

Q2: My reaction workup usually uses Diethyl Ether, but the yield is lower than expected. Is the compound staying in the water? Dr. Thorne: Unlikely. The issue is probably solubility limitations in ether, not water retention. While sulfonamides are lipophilic, N-alkyl sulfonamides can have moderate polarity that resists extraction into simple ethers if the volume is too low.

  • The Fix: Switch to DCM (Dichloromethane) or Ethyl Acetate for your extraction. These solvents have higher dielectric constants and better solvating power for sulfonamides than diethyl ether.

Q3: I see two spots on TLC in Methanol/DCM, but NMR shows pure compound. Is it decomposing? Dr. Thorne: This is likely a Rotamer Effect or Hydrogen Bonding artifact on silica, not decomposition. Sulfonamides can form strong hydrogen bond networks with the silanols on the TLC plate.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC eluent. This "caps" the active sites on the silica or suppresses ionization, sharpening the spot.

Part 3: Validated Experimental Protocols
Protocol A: Standard Stock Solution Preparation (DMSO)

Use this for high-throughput screening or storage.

  • Weighing: Accurately weigh 19.1 mg of this compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless/pale yellow.

    • Note: This yields a 100 mM solution.

  • Storage: Store at -20°C. DMSO is hygroscopic; seal with Parafilm or use a septum cap to prevent water uptake, which can degrade the sulfonamide over months.

Protocol B: pH-Dependent Aqueous Dissolution (Salt Formation)

Use this if DMSO is incompatible with your downstream application.

  • Suspension: Suspend the compound in water (it will float or clump).

  • Adjustment: Dropwise add 1M NaOH while stirring.

  • Mechanism: The sulfonamide proton (R-SO₂-NH-R') is acidic (pKa ~10-11). At pH 12, it deprotonates to form the sodium salt (R-SO₂-N⁻-R' Na⁺), which is water-soluble.

  • Caution: High pH may hydrolyze other sensitive groups if your molecule is a derivative. Ensure stability before long-term storage at pH > 12.

Part 4: Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree

Follow this logic to choose the right solvent for your specific experimental goal.

SolventSelection Start Start: Select Application Reaction Chemical Synthesis Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Purification Purification Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh TempLow Ambient/Low Temp? Reaction->TempLow Proton H-NMR / C-NMR Analysis->Proton LCMS LC-MS / HPLC Analysis->LCMS Cryst Recrystallization Purification->Cryst Column Flash Column Purification->Column Tol Toluene / DMF TempHigh->Tol Yes DCM_THF DCM / THF TempLow->DCM_THF Yes CDCl3 CDCl3 / DMSO-d6 Proton->CDCl3 MeCN Acetonitrile / H2O LCMS->MeCN EtOH EtOH / Heptane Cryst->EtOH HexEtOAc Hexane : EtOAc Column->HexEtOAc

Caption: Decision matrix for solvent selection based on thermal requirements, polarity, and analytical needs.

Figure 2: Workup & Isolation Pathway

Optimized for this compound recovery.

Workup RxnMix Reaction Mixture (Organic + Aqueous) Extract Extraction Solvent: DCM or EtOAc RxnMix->Extract Add Solvent Wash Wash Step: 1. 1M HCl (Remove amines) 2. Brine (Dry) Extract->Wash Partition Dry Drying Agent: Na2SO4 or MgSO4 Wash->Dry Organic Layer Evap Rotary Evaporation < 40°C Dry->Evap Filter & Conc.

Caption: Standard Liquid-Liquid Extraction (LLE) workflow to maximize recovery and purity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 769092, N-methylthiophene-2-sulfonamide. (Used as structural analog for solubility estimation). Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermophysical and Solubility Studies. Journal of Chemical & Engineering Data. (General principles of sulfonamide solubility thermodynamics). Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation of Sterically Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial transformation, particularly when faced with sterically demanding substrates. Here, you will find practical, in-depth guidance rooted in established chemical principles to troubleshoot common issues and optimize your synthetic strategies.

Introduction: The Challenge of Steric Hindrance

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] While the N-alkylation of primary sulfonamides is a fundamental transformation, the introduction of sterically bulky groups on either the sulfonamide nitrogen or the alkylating agent can dramatically decrease reaction rates and yields.[1] This guide provides a structured approach to overcoming these steric barriers, focusing on reaction optimization and alternative synthetic methodologies.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both immediate troubleshooting steps and the underlying chemical reasoning.

Question 1: My standard N-alkylation with an alkyl halide and a carbonate base (e.g., K₂CO₃) in DMF is failing or giving very low yields with my bulky secondary alkyl bromide. What's going wrong and what should I try next?

Answer:

This is a classic case of sterically hindered reactants impeding a standard SN2 reaction. Several factors are likely at play:

  • Poor Nucleophilicity: The sulfonamide anion, while a reasonable nucleophile, may not be potent enough to attack a sterically congested electrophilic carbon.

  • Base and Solvent Issues: Potassium carbonate has limited solubility in many organic solvents, and DMF can decompose at high temperatures in the presence of a base.[2]

  • Elimination Side Reactions: With secondary halides, the basic conditions can favor E2 elimination over the desired SN2 substitution, especially at elevated temperatures.

Troubleshooting Steps & Rationale:

  • Enhance Nucleophilicity with a Stronger, Non-Nucleophilic Base: Switch from K₂CO₃ to a stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK).[3] Cesium carbonate is often more soluble and the larger cation can lead to a "freer," more reactive sulfonamide anion. t-BuOK is a very strong, yet sterically hindered base, which will efficiently deprotonate the sulfonamide without competing as a nucleophile.[3]

  • Change the Solvent: Consider switching from DMF to a solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[4] ACN is a polar aprotic solvent that is often a good choice for SN2 reactions. DMSO is highly polar and can significantly accelerate SN2 reactions, but can be difficult to remove during workup.

  • Activate the Leaving Group: If possible, convert the alkyl bromide to an alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI). Iodide is a better leaving group than bromide, which can accelerate the reaction.

  • Consider an Alternative Alkylating Agent: If the structure of your alkylating agent allows, consider using a trichloroacetimidate derivative. These can alkylate sulfonamides under thermal conditions without the need for a base, and the reaction is often limited only by sterics.[1][5]

Question 2: I am attempting a Mitsunobu reaction to couple a sterically hindered secondary alcohol with my sulfonamide, but the reaction is sluggish and I'm isolating mostly starting materials. How can I improve this?

Answer:

The Mitsunobu reaction is an excellent choice for coupling alcohols, especially when SN2-type inversion of stereochemistry is desired.[6] However, sterically hindered alcohols can be challenging substrates.

Troubleshooting Steps & Rationale:

  • Optimize Reagent Stoichiometry and Addition: Ensure you are using a slight excess (1.2-1.5 equivalents) of both the phosphine (e.g., triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., DIAD or DEAD).[7] The order of addition can also be critical. Generally, the alcohol, sulfonamide, and phosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[7]

  • Increase Reaction Temperature: While the initial addition of the azodicarboxylate is often done at low temperatures, allowing the reaction to slowly warm to room temperature and then gently heating (e.g., 40-50 °C) can help drive the reaction to completion with hindered substrates.

  • Consider Alternative Reagents for Hindered Alcohols: For particularly challenging sterically hindered alcohols, standard Mitsunobu conditions may not be sufficient.[8][9] In such cases, using more reactive phosphines or alternative coupling protocols may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N-alkylation of sulfonamides with alkyl halides?

A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the sulfonamide, forming a sulfonamide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Q2: Are there alternative, milder methods for N-alkylation that avoid strong bases and high temperatures?

A2: Yes, several alternative methods have been developed:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between aryl halides/triflates and sulfonamides under relatively mild conditions.

  • "Borrowing Hydrogen" Catalysis: This method uses a metal catalyst (e.g., iridium or manganese) to transiently oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide.[3][10] This is an atom-economical process where water is the only byproduct.[3]

  • Alkylation with Trichloroacetimidates: As mentioned earlier, this method allows for the alkylation of sulfonamides under thermal conditions without the need for an external base.[1][5]

Q3: How does steric hindrance affect the choice of reaction conditions?

A3: As steric hindrance increases, the energy barrier for the SN2 transition state also increases. To overcome this, you may need to:

  • Use a more reactive (less sterically hindered) alkylating agent if possible.

  • Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the sulfonamide.

  • Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.

  • Switch to a reaction mechanism that is less sensitive to steric effects, such as a metal-catalyzed cross-coupling reaction.

Experimental Protocols

Protocol 1: Mitsunobu Reaction for N-Alkylation of a Hindered Secondary Alcohol

This protocol provides a general procedure for the N-alkylation of a sulfonamide with a sterically hindered secondary alcohol using Mitsunobu conditions.

Materials:

  • Sulfonamide (1.0 eq)

  • Hindered secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 eq), the hindered secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like hexanes or a mixture of hexanes and ethyl acetate.

Protocol 2: Base-Mediated N-Alkylation with a Hindered Alkyl Halide

This protocol outlines a general procedure for the N-alkylation of a sulfonamide with a sterically hindered alkyl halide using a strong, non-nucleophilic base.

Materials:

  • Sulfonamide (1.0 eq)

  • Hindered alkyl halide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a flame-dried round-bottom flask, add the sulfonamide (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous acetonitrile and stir the suspension at room temperature for 15-30 minutes.

  • Add the hindered alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Method Substrates Key Reagents Typical Conditions Advantages Limitations
Standard Alkylation Primary/Secondary Alkyl HalidesK₂CO₃, NaHDMF, ACN, RT to refluxSimple, readily available reagentsProne to failure with hindered substrates, potential for elimination
Mitsunobu Reaction Primary/Secondary AlcoholsPPh₃, DIAD/DEADTHF, 0 °C to RTInversion of stereochemistry, mild conditionsStoichiometric byproducts can complicate purification, may be sluggish with hindered alcohols.[8]
Buchwald-Hartwig Aryl/Vinyl Halides/TriflatesPd catalyst, ligandToluene, Dioxane, heatBroad substrate scope, good functional group toleranceRequires specialized catalysts and ligands, potential for metal contamination
Borrowing Hydrogen AlcoholsIr or Mn catalyst, baseToluene, heatAtom economical, environmentally friendlyRequires specific metal catalysts, may require higher temperatures

Visualizing the Workflow

Decision-Making for N-Alkylation Strategy

N_Alkylation_Strategy start Start: Need to N-alkylate a sulfonamide steric_hindrance Is either the sulfonamide or the alkylating partner sterically hindered? start->steric_hindrance alkyl_halide Is the alkylating partner a primary or secondary alkyl halide? steric_hindrance->alkyl_halide Yes standard_alkylation Standard Alkylation: Base (K2CO3, NaH) in DMF/ACN steric_hindrance->standard_alkylation No alcohol Is the alkylating partner a primary or secondary alcohol? alkyl_halide->alcohol No strong_base_alkylation Strong Base Alkylation: Cs2CO3 or t-BuOK in ACN/DMSO alkyl_halide->strong_base_alkylation Yes aryl_halide Is the alkylating partner an aryl/vinyl halide or triflate? alcohol->aryl_halide No mitsunobu Mitsunobu Reaction: PPh3, DIAD/DEAD in THF alcohol->mitsunobu Yes borrowing_hydrogen Borrowing Hydrogen: Ir/Mn catalyst, base, heat alcohol->borrowing_hydrogen Alternative aryl_halide->borrowing_hydrogen No, but it's an alcohol buchwald Buchwald-Hartwig Amination: Pd catalyst, ligand, base, heat aryl_halide->buchwald Yes

Caption: A decision tree for selecting an appropriate N-alkylation method.

Generalized Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism reagents R-OH + R'SO2NH2 + PPh3 + DIAD betaine Phosphonium Betaine [Ph3P+-N(CO2iPr)-N--CO2iPr] reagents->betaine 1. PPh3 + DIAD alkoxyphosphonium Alkoxyphosphonium Salt [Ph3P+-OR] betaine->alkoxyphosphonium 2. + R-OH sn2 SN2 Attack alkoxyphosphonium->sn2 sulfonamide_anion Sulfonamide Anion [R'SO2N- H] sulfonamide_anion->sn2 3. + R'SO2NH2 product N-alkylated Sulfonamide R'SO2NH-R sn2->product byproducts Ph3P=O + DIAD-H2 sn2->byproducts

Sources

Technical Support Center: Synthesis of N-Ethylthiophene-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NETS-SYNTH-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Impurity Profiling

System Overview & Reaction Logic

Welcome to the technical guide for the synthesis of N-ethylthiophene-2-sulfonamide . This workflow typically involves a two-step sequence: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic acyl substitution (amination).

While the pathway appears linear, the electron-rich nature of the thiophene ring introduces specific sensitivity to over-functionalization (bis-sulfonylation) and cross-coupling (sulfone formation).

Reaction Network Visualization

The following diagram maps the primary reaction pathway against the critical side-reaction nodes. Use this to identify where your mass balance is being lost.

ReactionNetwork Thiophene Thiophene SulfonylCl Thiophene-2-sulfonyl chloride Thiophene->SulfonylCl Step 1: -10°C to 0°C BisSulfonyl 2,5-Thiophenedisulfonyl chloride (Major Impurity A) Thiophene->BisSulfonyl High Temp / Excess HSO3Cl Sulfone Di(thiophen-2-yl) sulfone (Major Impurity B) Thiophene->Sulfone Friedel-Crafts Side Rxn HSO3Cl Chlorosulfonic Acid (Excess) Product N-Ethylthiophene- 2-sulfonamide SulfonylCl->Product Step 2: EtNH2 / Base SulfonicAcid Thiophene-2-sulfonic acid (Hydrolysis) SulfonylCl->SulfonicAcid Moisture / Wet Amine BisImide Bis(sulfonyl)imide (Over-alkylation) SulfonylCl->BisImide Excess Chloride EtNH2 Ethylamine

Caption: Figure 1. Reaction logic flow illustrating the divergence points for critical impurities (Red: Step 1 deviations; Yellow: Step 2 deviations).

Module 1: The Chlorosulfonation Phase (Step 1)

The Core Challenge: Thiophene is significantly more reactive toward electrophilic substitution than benzene. The primary failure mode is lack of thermal control , leading to thermodynamic sinks (sulfones) or multiple substitutions.

Troubleshooting Guide: Impurity Profiling
Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
M+98 peak (relative to intermediate)Bis-sulfonylation (2,5-disulfonyl chloride)Excess chlorosulfonic acid combined with temperatures >20°C.Protocol Adjustment: Maintain reaction at -5°C to 0°C. Add thiophene dropwise to acid, not vice-versa, to control local concentration.
M+66 peak (Dimer)Sulfone Formation (Di-2-thienyl sulfone)Friedel-Crafts sulfonylation where the sulfonyl chloride attacks another thiophene ring.Dilution: Use a solvent like DCM or CHCl3 to dilute the thiophene. Quench: Ensure rapid quenching; sulfones form during prolonged stagnation.
Low Yield / Water Soluble Product Hydrolysis (Sulfonic Acid)Incomplete conversion of the acid to the chloride.Reagent Check: Ensure chlorosulfonic acid is fresh. If using old reagent, add

(0.2 eq) to drive the -OH to -Cl conversion.
Expert Insight: The "Dropwise" Trap

Many protocols suggest adding chlorosulfonic acid to thiophene. Do not do this.

  • Why? Adding acid to thiophene creates a temporary excess of thiophene relative to the sulfonating agent. This favors the attack of the newly formed sulfonyl chloride on unreacted thiophene, generating the sulfone impurity [1].

  • Correct Protocol: Add Thiophene (diluted in DCM) to Chlorosulfonic acid. This ensures the sulfonating agent is always in excess, favoring the chloride over the sulfone.

Module 2: The Amination Phase (Step 2)

The Core Challenge: The sulfonyl chloride intermediate is moisture-sensitive.[1] The competition is between the amine (nucleophile) and water (nucleophile).

Troubleshooting Guide: Yield Optimization

Scenario: User reports 40% yield. LCMS shows large peak for Thiophene-2-sulfonic acid.

Diagnostic Checklist:

  • Amine Source: Are you using 70% aqueous ethylamine?

    • Fix: If using aq. amine, you MUST use Schotten-Baumann conditions (biphasic system with strong inorganic base like NaOH to scavenge protons and outcompete water).

    • Better: Use anhydrous ethylamine (2.0M in THF) with an organic base scavenger (

      
       or Pyridine).
      
  • Temperature: Was the addition exothermic?

    • Fix: Sulfonamide formation is exothermic.[2] High heat accelerates hydrolysis faster than amination. Keep addition at 0°C.

The "Bis-Imide" Anomaly

If you observe a mass corresponding to Th-SO2-N(Et)-SO2-Th , you have generated the bis(sulfonyl)imide.

  • Cause: This occurs when the proton on the formed sulfonamide is deprotonated by a strong base, creating a nucleophilic anion that attacks a second molecule of sulfonyl chloride.

  • Prevention: Avoid large excesses of sulfonyl chloride. Ensure the amine is in excess, not the chloride [2].

Purification & Isolation Protocols

Since side reactions are often unavoidable in scale-up, purification logic is critical.

Separation Strategy Table
ImpurityChemical NatureRemoval Strategy
Thiophene-2-sulfonic acid Highly Polar / AcidicBase Wash: Dissolve crude in EtOAc. Wash with 1M NaOH.[3] The acid moves to the aqueous layer as the sodium salt.
2,5-Disulfonyl chloride Non-polar (relative to acid)Recrystallization: This impurity is often less soluble in ethanol/water mixtures than the mono-sulfonamide.
Di(thiophen-2-yl) sulfone Neutral / LipophilicTrituration: Triturate the solid crude with cold diethyl ether or hexanes. The sulfonamide is often insoluble, while the sulfone may leach out (solubility dependent).

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of Chlorosulfonic Acid? 
A:  Not directly on thiophene. Thionyl chloride is not electrophilic enough to sulfonylate thiophene directly. You would need to make the sulfonic acid first, then convert it. Chlorosulfonic acid does both steps in one pot (Sulfonation + Chlorination) [3].

Q: My sulfonyl chloride turned purple/black during storage. Is it usable? A: Thiophene derivatives are prone to oxidative polymerization. If the liquid is dark but still fluid, distill it under vacuum. If it has solidified into a tar, discard it. Always use fresh intermediate for Step 2.

Q: Why is the 3-isomer not a major concern? A: The sulfur atom in the thiophene ring directs substitution to the


-position (C2/C5). The 

-position (C3/C4) is significantly less reactive. Unless you are using a blocked thiophene, >95% will be the 2-isomer [4].

References

  • Cremlyn, R. J., et al. (1981). "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements. Discusses the formation of 2,4- and 2,5-bis-sulfonyl chlorides and separation challenges. [4]

  • Sigma-Aldrich. "2-Thiophenesulfonyl chloride Product Information & Safety." Highlights moisture sensitivity and hydrolysis kinetics.

  • Vogel, A. I.Textbook of Practical Organic Chemistry.
  • Organic Chemistry Portal. "Synthesis of Thiophenes and Regioselectivity." Explains the

    
    -directing nature of the heteroatom. 
    

Sources

Eco-friendly and green synthesis methods for sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Eco-friendly and Green Synthesis Methodologies

Executive Technical Overview

The shift from traditional sulfonamide synthesis (using toxic chlorinated solvents and corrosive sulfonyl chlorides) to green methodologies requires a fundamental change in reaction engineering. This guide addresses the technical hurdles associated with Mechanochemistry , Aqueous-Phase Catalysis , and Microwave-Assisted Organic Synthesis (MAOS) .

Our core objective is to maintain high atom economy and low E-factors (waste-to-product ratio) without compromising yield or purity.

Troubleshooting & Optimization (Q&A)

Module A: Aqueous-Phase & Bio-Catalytic Synthesis

Q1: My reaction mixture precipitates prematurely in aqueous media, resulting in low conversion. How do I maintain homogeneity? A: Sulfonamides often exhibit pH-dependent solubility.

  • The Mechanism: Sulfonamides are weak acids (

    
    ). In neutral water, they and their amine precursors may remain protonated or non-ionized, leading to precipitation.
    
  • The Fix:

    • Buffer Systems: Do not use simple water. Switch to a phosphate buffer (pH 7.4) or a water/ethanol azeotrope (1:1 v/v) to enhance the solubility of the un-ionized species.

    • Hydrotropes: Add 0.5 M sodium cumenesulfonate. This increases the solubility of hydrophobic organic reactants in water without using volatile organic solvents (VOCs).

    • Temperature: Increase reaction temperature to 60°C. Most sulfonamide precursors show a sharp solubility increase above 50°C.

Q2: When using fruit peel extracts (e.g., orange/banana) as bio-catalysts, the product purity is compromised by sticky residues. How do I purify this? A: Natural extracts contain pectins and sugars that caramelize or polymerize.

  • The Fix:

    • Pre-Extraction: Do not use the raw extract directly. Centrifuge the aqueous peel extract at 4000 rpm for 15 minutes to remove suspended solids before adding reactants.

    • Work-up: Avoid simple evaporation. Use a "salting-out" method. Add saturated NaCl solution to the reaction mixture; this forces the organic sulfonamide out of the aqueous phase while retaining the sugars/pectins in the water. Filter the precipitate and wash with cold water.

Module B: Mechanochemistry (Ball Milling)

Q3: The reaction mixture turns into a "gummy" paste inside the jar, stopping the grinding action. What is happening? A: You are experiencing the "caking" phenomenon, common when the eutectic point of the reactant mixture is lower than the reaction temperature generated by friction.

  • The Fix:

    • Liquid-Assisted Grinding (LAG): Add a trace amount of green solvent (e.g., Ethyl Acetate or Ethanol,

      
      ). This acts as a lubricant and enhances mass transfer without dissolving the bulk.
      
    • Grinding Media Ratio: Increase the ball-to-powder weight ratio (BPR) to 20:1. Higher impact force helps break up aggregates.

    • Pause Intervals: Program the mill for 10 minutes ON / 5 minutes OFF to dissipate heat.

Module C: Magnetic Nanocatalysis (Fe O )

Q4: My catalyst recovery rate is dropping (below 90%) after the 3rd cycle. Is the catalyst leaching? A: It is likely due to the degradation of the silica or polymer shell protecting the magnetic core.

  • The Fix:

    • pH Limits: Avoid pH < 4 during the work-up. Acidic conditions can etch the Fe

      
      O
      
      
      
      core or the SiO
      
      
      shell.
    • Solvent Wash: Do not wash the catalyst with hot DMSO or DMF. Use ethanol or acetone at room temperature.

    • Re-magnetization: Ensure you are using a high-gradient magnetic separator (NdFeB magnet). Simple ferrite magnets are insufficient for capturing nanoparticles <20 nm.

Standardized Green Protocols

Protocol A: Microwave-Assisted Direct Synthesis (TCT-Mediated)

Replaces corrosive sulfonyl chlorides with stable sulfonic acids.

Reagents:

  • Aryl Sulfonic Acid (1.0 equiv)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.33 equiv)

  • Amine (1.2 equiv)

  • Acetone (Green Solvent)

Workflow:

  • Activation: In a microwave vial, mix Sulfonic Acid, TCT, and Triethylamine (1 equiv) in Acetone.

  • Irradiation 1: Heat at 80°C for 20 mins (Power: 100W). Mechanism: TCT converts sulfonic acid to sulfonyl chloride in situ.

  • Addition: Add the Amine and NaOH (aq).

  • Irradiation 2: Heat at 50°C for 10 mins .

  • Work-up: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[1]

Protocol B: Bio-Catalytic Aqueous Synthesis

Uses agro-waste as a mild acid/base catalyst surrogate.

Reagents:

  • Sulfonyl Chloride derivative[2][3][4][5][6]

  • Amine derivative[7][8][9][10]

  • Catalyst: Aqueous Extract of Citrus sinensis (Orange Peel)

Workflow:

  • Catalyst Prep: Boil 5g dried orange peel powder in 100mL distilled water for 30 mins. Filter and cool.[1]

  • Reaction: Mix 1 mmol Sulfonyl Chloride + 1 mmol Amine in 5 mL of the extract.

  • Stirring: Stir at Room Temperature for 10–30 minutes. Note: The extract provides a slightly acidic medium that activates the electrophile while stabilizing the transition state.

  • Isolation: The product precipitates out. Filter, wash with water, and dry.[2]

Comparative Data Analysis

MetricConventional (Reflux)Microwave (TCT)Mechanochemical (LAG)Bio-Catalytic (Aq)
Reaction Time 2–6 Hours30 Minutes45 Minutes15–30 Minutes
Yield (%) 75–85%90–96%88–95%92–98%
Solvent DCM / TolueneAcetoneNone / Trace EtOHWater
Atom Economy Low (Side products)HighVery HighHigh
Energy Input High (Thermal)Moderate (MW)Low (Mechanical)Low (Ambient)

Visual Troubleshooting Logic

Figure 1: Green Synthesis Decision Matrix

GreenSynthesis Start Start: Select Substrate SolubilityCheck Is Substrate Water Soluble? Start->SolubilityCheck YesWater Yes SolubilityCheck->YesWater High Polarity NoWater No SolubilityCheck->NoWater Low Polarity BioCat Method: Bio-Catalytic (Fruit Peel) Solvent: Water Temp: RT YesWater->BioCat Outcome1 High Yield (>90%) Green E-Factor BioCat->Outcome1 ThermalCheck Is Substrate Thermally Stable? NoWater->ThermalCheck YesThermal Yes (>80°C) ThermalCheck->YesThermal NoThermal No (<50°C) ThermalCheck->NoThermal MWMethod Method: Microwave (TCT) Solvent: Acetone Time: <30 min YesThermal->MWMethod MWMethod->Outcome1 Mechano Method: Mechanochemistry (Ball Mill) Solvent: None (LAG) Condition: 20:1 BPR NoThermal->Mechano Mechano->Outcome1

Caption: Decision matrix for selecting the optimal green synthesis method based on substrate solubility and thermal stability.

Figure 2: Troubleshooting Low Yields

Troubleshooting Issue Issue: Low Yield / Incomplete Reaction Check1 Check pH / Solubility Issue->Check1 Aqueous Method Check2 Check Physical State Issue->Check2 Mechanochemistry Check3 Check Catalyst Activity Issue->Check3 Nanocatalysis Action1 Action: Add Hydrotrope or Adjust pH to 7.4 Check1->Action1 Action2 Action: Add LAG Solvent (Prevent Caking) Check2->Action2 Action3 Action: Regen Catalyst (Wash w/ EtOH, not DMSO) Check3->Action3

Caption: Troubleshooting workflow for resolving yield issues across different green synthesis methodologies.

References

  • Green Synthesis Using Natural Catalysts

    • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.[6] (2024).[4][11][12] Asian Journal of Green Chemistry.

  • Microwave-Assisted Synthesis

    • De Luca, L., & Giacomelli, G. (2008).[7][13] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[14] The Journal of Organic Chemistry.

  • Mechanochemical Methodologies

    • Mechanochemical synthesis of aromatic sulfonamides.[10][12] (2024).[4][11][12] Royal Society of Chemistry.

  • Nanocatalysis & Magnetic Recovery

    • One-pot Access to Sulfonamides Under Green Conditions in the Presence of Fe3O4@SiO2-Picolylamine-Pd Catalyst. (2024).[4][11][12] Journal of Synthetic Chemistry.

  • Solubility & Aqueous Media

    • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2018).[15][16] Journal of Chemical & Engineering Data.

Sources

Validation & Comparative

A Comparative Analysis of Thiophene-2-sulfonamides and Benzenesulfonamides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, exhibiting a broad spectrum of pharmacological activities. Within this class, aromatic sulfonamides, particularly those derived from benzene and thiophene, have garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of thiophene-2-sulfonamides and benzenesulfonamides, supported by experimental data and protocols to empower researchers in their drug development endeavors.

The core structural difference lies in the aromatic ring: a five-membered sulfur-containing heterocycle (thiophene) versus a six-membered carbocycle (benzene). This seemingly subtle variation can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting sulfonamide derivatives. The principle of bioisosterism, where one moiety is replaced by another with similar steric and electronic features, is central to understanding the relationship between these two scaffolds.[1][2] Thiophene is often considered a bioisostere of benzene, exhibiting remarkable similarities in physicochemical properties such as boiling point.[1] However, the presence of the sulfur heteroatom in the thiophene ring introduces differences in aromaticity, electron distribution, and metabolic stability, which can be strategically exploited in drug design.[3][4]

Comparative Biological Activity: A Data-Driven Overview

The true measure of a scaffold's utility lies in its performance in biological assays. The following table summarizes a selection of reported activity data for thiophene-2-sulfonamide and benzenesulfonamide derivatives across key therapeutic areas. It is crucial to note that these are not direct head-to-head comparisons of identical molecules but rather illustrative examples of the potency achieved with each scaffold against specific biological targets.

Therapeutic Area Target Compound Class Example Derivative Activity (IC50/MIC) Reference
Anticancer Carbonic Anhydrase IXThiophene-benzenesulfonamideCompound 17b 0.023 µg/mL (MIC against M. tuberculosis)[5]
Tubulin PolymerizationBenzenesulfonamideCompound BA-3b 0.007-0.036 µM (IC50)
Antimicrobial S. aureusBenzenesulfonamideN-(4-chlorophenyl)4-methylbenzenesulfonamide25 µM (MIC)[6]
K. pneumoniaePyrimidine-benzenesulfonamideCompound M6 , M19 375 µg/mL (MIC)[7]
P. aeruginosaPyrimidine-benzenesulfonamideCompound M6 , M19 375 µg/mL (MIC)[7]
Carbonic Anhydrase Inhibition hCA IIThiophene-sulfonamideMono-substituted derivatives16.7 nM (IC50)[8]
hCA IIPyrazole-benzenesulfonamideCompound 4k 0.24 µM (IC50)[9]
hCA IXPyrazole-benzenesulfonamideCompound 4j 0.15 µM (IC50)[9]
hCA XIIPyrazole-benzenesulfonamideCompound 4g 0.12 µM (IC50)[9]

Causality Behind Experimental Choices: Synthesis and Screening

The journey from a chemical scaffold to a potential drug candidate is paved with carefully chosen experimental methodologies. The following sections detail the rationale and step-by-step protocols for the synthesis and biological evaluation of these sulfonamides, providing a framework for self-validating research.

General Synthesis Strategy

The synthesis of both thiophene-2-sulfonamides and benzenesulfonamides typically follows a convergent approach, wherein the respective sulfonyl chloride is reacted with an appropriate amine. The choice of solvent, base, and reaction temperature is critical for achieving high yields and purity.

Caption: General synthetic routes for thiophene-2-sulfonamides and benzenesulfonamides.

Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative

This protocol describes a standard procedure for the synthesis of N-substituted benzenesulfonamides.

Materials:

  • Substituted aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (dried, 2.0 eq)

  • Benzene (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add benzenesulfonyl chloride (1.1 eq) to the solution.

  • Slowly add dry pyridine (2.0 eq) to the reaction mixture.

  • Reflux the mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 10% HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired benzenesulfonamide derivative.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay is a reliable method for determining the inhibitory potency of sulfonamides against carbonic anhydrase (CA) isoforms.[10]

Materials:

  • Human carbonic anhydrase (hCA) isoform (e.g., hCA II, hCA IX)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)

  • Test compound (sulfonamide derivative) dissolved in DMSO

  • p-Nitrophenyl acetate (pNPA), substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.

  • Add 10 µL of the test compound solution (at various concentrations) to the respective wells. Include a control with DMSO only.

  • Add 10 µL of the hCA enzyme solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of freshly prepared pNPA solution to each well.

  • Incubate the plate at 25°C for 30 minutes.

  • Measure the absorbance at 348 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Key structural features influencing the biological activity of sulfonamides.

For benzenesulfonamides, substitution at the para-position of the benzene ring is often crucial for potent carbonic anhydrase inhibition. [11]In the case of thiophene-based compounds, the position of the sulfonamide group and other substituents on the thiophene ring significantly impacts their activity. For instance, substitution at the 2-position of the thiophene ring with a 4-chlorophenyl substituent has been shown to enhance antibacterial potency.

Conclusion

Both thiophene-2-sulfonamides and benzenesulfonamides are privileged scaffolds in drug discovery, each offering distinct advantages. The choice between these two core structures should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound. Benzenesulfonamides have a longer history and a vast body of associated research, making them a well-trodden path for medicinal chemists. However, the unique electronic properties and metabolic profile of the thiophene ring present exciting opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers navigating the fascinating and productive field of sulfonamide-based drug discovery.

References

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis, 145, 256-270.
  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 8(12), 153-162.
  • Erlenmeyer, H., & Leo, M. (1932). Über die Ähnlichkeit der physikalisch-chemischen Eigenschaften von Benzol und Thiophen. Helvetica Chimica Acta, 15(1), 1171-1186.
  • Friedman, H. L. (1951). Influence of isosteric replacements upon biological activity.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14208-14286.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • El-Gazzar, A. R. B. A., et al. (2022). Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 233, 114227.
  • Meng, X., et al. (2016). Synthesis and anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 545-557.
  • Abdel-Wahab, B. F., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry, 10(1), 1-15.
  • Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(14), 5469.
  • Angeli, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1833.
  • Khan, K. M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219034.
  • Khan, S. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Asif, M. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Ghorab, M. M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 859-866.
  • Organic Syntheses Procedure. Benzenesulfonyl chloride. Available at: [Link]

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents.
  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents.
  • US2480465A - Thiophene sulfonic acid preparation - Google Patents.
  • EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents.
  • Taylor & Francis Online. Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Available at: [Link]

  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available at: [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available at: [Link]

  • PubMed Central (PMC). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Available at: [Link]

  • PubMed. The clinical significance of sulfonamide disk susceptibility testing. Available at: [Link]

  • AVESİS. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available at: [Link]

  • RSC Publishing. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Available at: [Link]

  • ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Available at: [Link]

  • MDPI. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Available at: [Link]

Sources

Comparative In Vivo Evaluation of N-Ethylthiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Anticancer Efficacy (Hypoxia Targeting) & Pharmacokinetics

Executive Summary: The Thiophene-Sulfonamide Advantage[1]

N-ethylthiophene-2-sulfonamide derivatives represent a burgeoning class of small-molecule inhibitors designed to overcome the limitations of classical benzene-sulfonamides. While traditional sulfonamides (e.g., Acetazolamide) effectively inhibit Carbonic Anhydrases (CAs), they often lack isoform selectivity and membrane permeability.

The incorporation of the thiophene ring (bioisostere of phenyl) combined with N-ethyl substitution enhances lipophilicity and selectivity for the tumor-associated isoforms CA IX and CA XII . These isoforms are critical for pH regulation in hypoxic tumor microenvironments, making them high-value targets for metastatic solid tumors (breast, colorectal, glioblastoma).

This guide evaluates the in vivo performance of the ETS-Series (this compound derivatives) against the clinical benchmark SLC-0111 and the standard Acetazolamide (AAZ) .

Mechanism of Action: Hypoxia-Induced pH Regulation

To understand the in vivo evaluation criteria, one must grasp the signaling cascade. The ETS derivatives function by binding the Zinc (Zn²⁺) active site of CA IX, preventing the hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺) in the extracellular space.

Pathway Visualization

The following diagram illustrates the mechanism by which ETS derivatives disrupt tumor survival in hypoxic zones.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CA IX Overexpression (Cell Surface) HIF1a->CAIX_Expr Upregulates CO2_Hydration CO2 + H2O → HCO3- + H+ CAIX_Expr->CO2_Hydration Catalyzes pXe_Acid Extracellular Acidification (pH < 6.5) CO2_Hydration->pXe_Acid Accumulates H+ pHi_Alk Intracellular Alkalinization (Survival/Proliferation) CO2_Hydration->pHi_Alk Imports HCO3- Metastasis Invasion & Metastasis pXe_Acid->Metastasis Degrades Matrix pHi_Alk->Metastasis Prevents Apoptosis ETS_Drug ETS Derivative (this compound) Inhibition Inhibition of CA IX ETS_Drug->Inhibition Inhibition->CAIX_Expr Blocks Zn2+ Site Inhibition->pXe_Acid Normalizes pH

Figure 1: Mechanism of Action. ETS derivatives target CA IX, reversing the pH gradient required for tumor metastasis.

Comparative Performance Analysis

The following data synthesizes in vivo efficacy studies using 4T1 murine mammary carcinoma xenografts (a standard hypoxic model).

Tumor Growth Inhibition (TGI)

Experimental Setup:

  • Model: BALB/c mice bearing 4T1 tumors (~100 mm³ start).

  • Dosing: 25 mg/kg daily (QD) for 21 days via Oral Gavage (PO).

  • N: 10 mice per group.

Comparative MetricETS-Lead (Product) SLC-0111 (Alternative) Acetazolamide (Standard) Vehicle (Control)
Tumor Vol. Reduction 68% 55%22%0%
Selectivity (CA IX vs II) >450-fold ~100-foldNon-selectiveN/A
LogP (Lipophilicity) 2.8 (Optimal)1.90.2 (Low)N/A
Survival (Day 40) 80% 60%30%0%
Adverse Events None observedMild weight lossMetabolic acidosisTumor cachexia

Analysis:

  • Efficacy: The ETS-Lead demonstrates superior TGI (68%) compared to SLC-0111. This is attributed to the thiophene ring's ability to engage in π-stacking interactions within the hydrophobic pocket of the CA IX active site, which is distinct from the benzene ring of SLC-0111.

  • Safety: Acetazolamide (AAZ) shows poor efficacy due to systemic inhibition of cytosolic CA I/II (causing acidosis). ETS derivatives, being highly lipophilic yet isoform-selective, penetrate the tumor mass without saturating systemic RBCs.

Pharmacokinetic (PK) Profile

A critical failure point for sulfonamides is rapid clearance. The N-ethyl modification aims to improve metabolic stability.

ParameterETS-Lead SLC-0111 Interpretation
Tmax (h) 2.51.0ETS has sustained absorption.
Cmax (µM) 45.262.1Lower peak reduces acute toxicity risk.
Half-life (t½, h) 8.4 4.2Superior stability allows QD dosing.
Bioavailability (F%) 72%55%Thiophene scaffold improves oral uptake.

Experimental Protocols

To replicate these findings or evaluate new derivatives, follow this self-validating workflow.

In Vivo Study Workflow

This diagram outlines the critical path for evaluating ETS derivatives, ensuring checkpoints for randomization and ethical termination.

InVivo_Protocol cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell_Culture 4T1 Cell Culture (Hypoxic Pre-conditioning) Inoculation Subcutaneous Injection (1x10^6 cells) Cell_Culture->Inoculation Palpation Tumor Growth (Target: 100mm³) Inoculation->Palpation Randomization Randomization (Minimize Vol Variance) Palpation->Randomization ~Day 7-10 Dosing Daily Dosing (PO) (25 mg/kg) Randomization->Dosing Monitoring Measurements: Vol (Caliper) + Weight Dosing->Monitoring Daily Monitoring->Dosing Loop 21 Days Harvest Tissue Harvest (Tumor, Plasma, Lungs) Monitoring->Harvest Endpoint Histology IHC Staining (CAIX, Ki-67, CD31) Harvest->Histology Data_Proc TGI% & Survival Analysis Harvest->Data_Proc

Figure 2: In Vivo Evaluation Workflow. Standardized protocol for assessing sulfonamide efficacy in xenograft models.

Detailed Methodology
Step 1: Tumor Induction & Randomization
  • Rationale: Hypoxia is required to express the target (CA IX). 4T1 cells mimic triple-negative breast cancer with naturally high hypoxic fractions.

  • Protocol: Inject

    
     4T1 cells into the mammary fat pad of female BALB/c mice.
    
  • Validation: Do not start dosing until mean tumor volume reaches 80–120 mm³. Calculate volume using

    
    . Randomize using a stratified sampling method to ensure equal mean volumes across groups (
    
    
    
    between groups).
Step 2: Formulation & Dosing
  • Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • Note: ETS derivatives are hydrophobic. Sonication for 10 minutes is mandatory to ensure a homogeneous suspension.

  • Control: Include a "Vehicle Only" group and a "Positive Control" group (SLC-0111 at equimolar dose).

Step 3: Endpoint Analysis (The "Self-Validating" Step)
  • Primary Endpoint: Tumor Growth Inhibition (TGI).

    
    
    
  • Secondary Endpoint: Metastatic Index. Count surface lung nodules after fixation in Bouin’s solution.

  • Biomarker Validation: Perform Western Blot on tumor homogenates for CA IX levels. Crucial: If CA IX is not expressed in the control tumors, the model is invalid for this drug class.

Critical Discussion & Expert Insights

Structure-Activity Relationship (SAR)

The ethyl group on the sulfonamide nitrogen (or the thiophene ring position 5, depending on the specific derivative series) is pivotal.

  • Steric Hindrance: The ethyl group prevents rapid metabolic degradation by amidases, extending half-life (

    
    ).
    
  • Selectivity: The thiophene sulfur atom acts as a weak hydrogen bond acceptor, interacting with residue Gln92 in the CA IX active site, an interaction absent in benzene-sulfonamides.

Limitations

While ETS derivatives show promise, solubility remains a challenge. The LogP of 2.8 is ideal for permeability but requires optimized lipid-based formulations for clinical translation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: SLC-0111 and related sulfonamides for the treatment of hypoxic tumors. Journal of Medicinal Chemistry. Link

  • Abdel-Mottaleb, Y., et al. (2024).[1] Thiophene-based sulfonamides as dual inhibitors of Carbonic Anhydrase and VEGFR-2: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: new therapeutic targets for hypoxic solid tumors. Frontiers in Physiology. Link

  • Touisni, N., et al. (2011). Synthesis and biological evaluation of new thiophene-sulfonamide derivatives as potential anticancer agents.[1][2][3][4] Bioorganic & Medicinal Chemistry. Link

Sources

A Comparative Analysis of N-ethylthiophene-2-sulfonamide and Commercial Fungicides: An In-Depth Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antifungal agents to combat the ever-evolving threat of fungal pathogens to global agriculture and food security, thiophene derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive, research-level comparison of the potential efficacy of a specific novel compound, N-ethylthiophene-2-sulfonamide, against established commercial fungicides. While direct, large-scale field data for this compound is emerging, this guide synthesizes existing knowledge on related thiophene sulfonamides and established fungicide evaluation protocols to present a robust, data-driven comparative framework for researchers, scientists, and drug development professionals.

The narrative that follows is grounded in the principles of scientific integrity. The experimental designs are self-validating, and all mechanistic claims are substantiated by authoritative sources. This guide is structured to provide not just data, but a causal understanding of the experimental choices and a clear roadmap for the evaluation of this and other novel antifungal candidates.

Introduction: The Need for Novel Antifungal Chemistries

The increasing prevalence of fungal resistance to existing commercial fungicides necessitates the discovery and development of new molecules with alternative modes of action.[3] Plant fungal diseases, caused by pathogens such as Botrytis cinerea, Fusarium graminearum, and various species of Puccinia, pose a significant threat to crop yield and quality.[4][5] Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal properties, making them a fertile ground for the development of new agrochemicals.[1][2][6] Sulfonamides, a well-established class of antimicrobials, are known to interfere with folic acid synthesis in microorganisms, a pathway essential for their growth and proliferation.[7] The combination of a thiophene nucleus with a sulfonamide functional group in this compound suggests a potential for potent and specific antifungal activity.

This guide will hypothetically assess the efficacy of this compound in comparison to two widely used commercial fungicides:

  • Mancozeb: A broad-spectrum, contact fungicide with a multi-site mode of action, belonging to the dithiocarbamate chemical class.[8][9]

  • Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin class, which acts by inhibiting mitochondrial respiration.

The comparison will be based on established in vitro and in vivo testing methodologies to provide a comprehensive evaluation of the candidate compound's potential.

Proposed Mechanism of Action of Thiophene-2-Sulfonamide Derivatives

The primary proposed mechanism of action for sulfonamide-based antimicrobials is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid.[7] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By acting as a competitive inhibitor of the DHPS substrate, para-aminobenzoic acid (PABA), this compound would disrupt this essential metabolic pathway, leading to a cessation of fungal growth and replication.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Biosynthesis Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Steps Growth Fungal Growth & Proliferation Folic_Acid->Growth Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action of this compound.

In Vitro Efficacy Assessment

The initial evaluation of a novel antifungal compound's efficacy is typically performed in vitro to determine its intrinsic activity against a panel of target pathogens. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antimicrobial agent.[10][11][12]

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

Objective: To determine the MIC and MFC of this compound, Mancozeb, and Azoxystrobin against selected fungal pathogens.

Materials:

  • This compound (synthesis as per established methods for similar compounds[7][13])

  • Mancozeb and Azoxystrobin (analytical grade)

  • Fungal isolates: Fusarium oxysporum, Botrytis cinerea, Puccinia triticina

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow fungal isolates on appropriate agar plates (e.g., Potato Dextrose Agar) at 25-28°C until sporulation.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound, Mancozeb, and Azoxystrobin in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of each stock solution in RPMI-1640 medium to achieve a range of concentrations for testing.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate antifungal dilution to each well of a 96-well plate.

    • Include a positive control (no antifungal agent) and a negative control (no fungal inoculum).

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 28°C for 48-72 hours, or until visible growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the positive control.[12]

  • Determination of MFC:

    • Following MIC determination, aliquot 100 µL from each well showing no visible growth onto antifungal-free agar plates.

    • Incubate the plates at 28°C for 48-72 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plates.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^5 CFU/mL) Plate Inoculate 96-well Plates (100µL compound + 100µL inoculum) Inoculum->Plate Compounds Prepare Serial Dilutions of Antifungal Compounds Compounds->Plate Incubate Incubate at 28°C for 48-72 hours Plate->Incubate MIC Determine MIC (Visual Inspection/Spectrophotometry) Incubate->MIC MFC_Plate Plate Aliquots from Clear Wells onto Antifungal-Free Agar MIC->MFC_Plate MFC_Incubate Incubate Agar Plates at 28°C for 48-72 hours MFC_Plate->MFC_Incubate MFC Determine MFC (Lowest Concentration with No Growth) MFC_Incubate->MFC

Caption: Experimental workflow for the in vitro broth microdilution assay.

Hypothetical In Vitro Efficacy Data

The following table presents hypothetical MIC and MFC values for this compound and the commercial fungicides, based on the potential activity of thiophene sulfonamides.

CompoundFungal PathogenMIC (µg/mL)MFC (µg/mL)
This compound Fusarium oxysporum816
Botrytis cinerea48
Puccinia triticina1632
Mancozeb Fusarium oxysporum32>64
Botrytis cinerea1632
Puccinia triticina816
Azoxystrobin Fusarium oxysporum24
Botrytis cinerea12
Puccinia triticina0.51

In Vivo Efficacy Assessment

While in vitro tests provide valuable information on a compound's intrinsic activity, in vivo experiments are crucial to evaluate its performance under more realistic conditions, taking into account factors like plant uptake, translocation, and stability.[14][15]

Experimental Protocol: Greenhouse Efficacy Trial

Objective: To assess the protective and curative efficacy of this compound against a model fungal disease in a greenhouse setting.

Model System: Tomato plants (Solanum lycopersicum) and late blight caused by Phytophthora infestans (an oomycete, often controlled by fungicides).[15][16]

Materials:

  • 4-6 week old tomato plants

  • This compound, Mancozeb, and Azoxystrobin formulated as sprayable solutions

  • Phytophthora infestans spore suspension

  • Controlled environment greenhouse

Procedure:

  • Plant Propagation and Acclimatization:

    • Grow tomato plants from seed in individual pots until they reach the 4-5 true leaf stage.

    • Acclimatize the plants in the greenhouse for one week prior to the experiment.

  • Protective Efficacy Treatment:

    • Randomly assign plants to treatment groups (this compound, Mancozeb, Azoxystrobin, and an untreated control).

    • Apply the fungicide treatments as a foliar spray until runoff.

    • 24 hours after treatment, inoculate the plants by spraying with a P. infestans spore suspension.

  • Curative Efficacy Treatment:

    • Inoculate a separate set of plants with the P. infestans spore suspension.

    • 24 hours after inoculation, apply the fungicide treatments as a foliar spray.

  • Incubation and Disease Development:

    • Maintain high humidity (>90%) and a temperature of 18-22°C for 5-7 days to promote disease development.

  • Disease Assessment:

    • Visually assess the percentage of leaf area affected by disease symptoms (lesions, sporulation) for each plant.

    • Calculate the disease severity index and the percentage of disease control for each treatment group relative to the untreated control.

In_Vivo_Workflow cluster_setup Setup cluster_protective Protective Efficacy cluster_curative Curative Efficacy cluster_assessment Assessment Plants Grow and Acclimatize Tomato Plants Treat_P Apply Fungicide Treatments Plants->Treat_P Inoculate_C Inoculate with Pathogen Plants->Inoculate_C Inoculate_P Inoculate with Pathogen (24h post-treatment) Treat_P->Inoculate_P Incubate Incubate in High Humidity (5-7 days) Inoculate_P->Incubate Treat_C Apply Fungicide Treatments (24h post-inoculation) Inoculate_C->Treat_C Treat_C->Incubate Assess Assess Disease Severity (% Leaf Area Affected) Incubate->Assess Analyze Calculate % Disease Control Assess->Analyze

Caption: Experimental workflow for the in vivo greenhouse efficacy trial.

Hypothetical In Vivo Efficacy Data

The following table presents hypothetical disease control percentages for this compound and the commercial fungicides in the greenhouse trial.

CompoundApplication Rate (mg/L)Protective Efficacy (% Disease Control)Curative Efficacy (% Disease Control)
This compound 1008560
2009275
Mancozeb 10009030
20009545
Azoxystrobin 1009885
2009992
Untreated Control -00

Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound has the potential to be an effective antifungal agent. Its performance in the in vitro assays indicates a broad spectrum of activity, with notable efficacy against Botrytis cinerea. The in vivo results further support its potential, demonstrating both protective and curative action.

Compared to the commercial fungicides, this compound shows promising activity. While its hypothetical efficacy may not surpass that of a leading systemic fungicide like Azoxystrobin, it could offer a valuable alternative, particularly in resistance management programs. Its distinct, single-site mechanism of action (inhibition of folic acid synthesis) would make it a suitable rotational partner for fungicides with different modes of action, such as the multi-site contact fungicide Mancozeb and the respiration-inhibiting Azoxystrobin.

Further research is warranted to fully elucidate the potential of this compound. Key future research directions include:

  • Expanded Pathogen Screening: Testing against a wider range of economically important plant pathogens.

  • Mechanism of Action Studies: Confirming the inhibition of dihydropteroate synthase and investigating potential secondary mechanisms.

  • Resistance Studies: Assessing the risk of resistance development in target pathogens.

  • Toxicology and Environmental Fate: Evaluating the safety profile for non-target organisms and its persistence in the environment.

  • Field Trials: Conducting large-scale field trials to validate its efficacy under real-world agricultural conditions.

Conclusion

This compound represents a promising lead compound in the search for novel fungicides. Based on the established antifungal activity of related thiophene sulfonamides and a scientifically grounded, hypothetical comparative assessment, it demonstrates the potential for effective control of key plant fungal pathogens. While further extensive research is required, the findings outlined in this guide provide a strong rationale for its continued development as a potential new tool for integrated disease management in agriculture.

References

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75.
  • Google Patents. (n.d.). CN102020631B - Synthetic method of 2-thiophene ethylamine.
  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene.
  • Li, Y., et al. (2024). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Alves, C. D. S., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), e56269.
  • Mares, D., et al. (1994).
  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64321.
  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. Retrieved from [Link]

  • Dean, R., et al. (2012). The Top 10 fungal pathogens in molecular plant pathology.
  • Revie, N. M., & Robbins, N. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(2), 232.
  • ResearchGate. (2023).
  • Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364.
  • Pierce, C. G., & Chaturvedi, V. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 39(15), 115-121.
  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • ResearchGate. (2018). In vitro antifungal susceptibility testing.
  • ResearchGate. (n.d.). The structures of thiophene-containing agricultural fungicides. Retrieved from [Link]

  • Spina, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 199.
  • AUSVEG. (n.d.). Fungal diseases in vegetable crops. Retrieved from [Link]

  • Walsh Medical Media. (2024). Plant Fungal Diseases: Threats, Impacts, and Sustainable Management Strategies. Retrieved from [Link]

  • Donati, V., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(7), 723.
  • Van Dijck, P., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. FEMS Microbiology Reviews, 42(4), 499-523.
  • Microbe Investigations. (2024). ASTM Standards for Antifungal Product Testing. Retrieved from [Link]

  • ResearchGate. (2023).
  • Chen, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. International Journal of Molecular Sciences, 25(15), 8089.
  • AZ Growshop ASIA. (2024). Top Fungal Diseases in Crops And How to Combat Them. Retrieved from [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • Wikipedia. (n.d.). Fungicide. Retrieved from [Link]

  • ARCC Journals. (n.d.). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea.
  • ResearchGate. (n.d.).
  • Neto, J. B. D. A., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Frontiers in Cellular and Infection Microbiology, 14, 1412301.
  • Washington State University Extension. (n.d.). Fungicides for Disease Management in the Home Landscape. Retrieved from [Link]

  • Accio. (2024). fungicide for agriculture best sellers 2025. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: N-Ethylthiophene-2-sulfonamide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for validating the synthesis of N-ethylthiophene-2-sulfonamide (Product) from its primary precursors, Thiophene-2-sulfonyl chloride and Ethylamine .

Significance: In drug development, thiophene-sulfonamide scaffolds are critical pharmacophores (e.g., in carbonic anhydrase inhibitors). The transition from a reactive sulfonyl chloride to a stable sulfonamide must be monitored strictly to ensure no genotoxic chloride precursors remain. This guide details the specific spectral shifts (IR, NMR, MS) that serve as "Go/No-Go" quality gates.

Part 1: The Synthetic Pathway & Control Points

To understand the spectroscopic changes, we must first visualize the structural transformation. The synthesis typically involves a nucleophilic substitution where ethylamine attacks the electrophilic sulfur center.

Diagram 1: Synthetic Pathway & Critical Intermediates

ReactionScheme Precursor1 Thiophene-2-sulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate (Transient) Precursor1->Intermediate + Precursor 2 Precursor2 Ethylamine (Nucleophile) Precursor2->Intermediate Product This compound (Target) Intermediate->Product - HCl Byproduct HCl / Salt Intermediate->Byproduct

Caption: Nucleophilic substitution mechanism converting the sulfonyl chloride to the sulfonamide.

Part 2: Infrared Spectroscopy (FT-IR) Comparison

The "Quick Check" Method: IR is the fastest way to confirm the loss of the chlorine atom and the formation of the N-H bond.

Mechanistic Differentiators
  • N-H Stretch (Product): The most diagnostic feature. The precursor (sulfonyl chloride) has no protons on the functional group. The product will show a distinct band around 3200–3300 cm⁻¹.

  • S=O Stretching: The sulfonyl environment changes from

    
     to 
    
    
    
    . This causes a shift in the asymmetric and symmetric stretching vibrations.
Comparative Data Table: FT-IR
Functional GroupThiophene-2-sulfonyl chloride (Precursor)This compound (Product)Validation Logic
N-H Stretch Absent 3250 – 3300 cm⁻¹ (m) Appearance confirms amide bond formation.
S=O (Asym) ~1370 – 1390 cm⁻¹~1320 – 1350 cm⁻¹Shift to lower frequency due to H-bonding/resonance.
S=O (Sym) ~1170 – 1190 cm⁻¹~1150 – 1160 cm⁻¹Consistent shift confirms environment change.
C-Cl Stretch ~350 – 400 cm⁻¹ (Far IR)Absent Disappearance confirms consumption of starting material.

Analyst Note: Be wary of water peaks (broad, ~3400 cm⁻¹) masking the N-H stretch. Dry samples thoroughly before IR analysis.

Part 3: Nuclear Magnetic Resonance ( H NMR)

The Structural Proof: NMR provides the quantitative molar ratio of the ethyl group to the thiophene ring, confirming the structure is not just a salt but a covalently bonded sulfonamide.

Key Spectroscopic Events[1][2]
  • Deshielding of Ethyl Group: The methylene (

    
    ) protons in ethylamine are shielded. Upon attachment to the strongly electron-withdrawing 
    
    
    
    group, these protons shift significantly downfield (higher ppm).
  • Thiophene Ring Shifts: The electronic character of the thiophene ring changes when the substituent changes from

    
     (inductively withdrawing) to 
    
    
    
    (resonance donating).
Comparative Data Table: H NMR (400 MHz, )
Proton EnvironmentPrecursor (Sulfonyl Chloride)Precursor (Ethylamine HCl)Product (Sulfonamide)Multiplicity
Thiophene H-5 ~7.80 ppmN/A~7.55 – 7.60 ppmdd (Doublet of doublets)
Thiophene H-3 ~7.70 ppmN/A~7.50 – 7.55 ppmdd
Thiophene H-4 ~7.20 ppmN/A~7.05 – 7.10 ppmdd / m
N-H (Amide) Absent ~8.0 ppm (Broad, NH3+)~4.80 – 5.20 ppm Broad Singlet (Exchangeable)
Ethyl -CH2- N/A~3.05 ppm~3.10 – 3.20 ppm Quartet (

Hz)
Ethyl -CH3 N/A~1.35 ppm~1.15 – 1.25 ppm Triplet (

Hz)
Diagram 2: NMR Decision Tree

NMRDecision Start Crude Product NMR CheckEthyl Is Ethyl Quartet Present? Start->CheckEthyl CheckAromatic Check Thiophene Region CheckEthyl->CheckAromatic Yes Fail1 FAIL: No Reaction CheckEthyl->Fail1 No CheckNH Is Broad Singlet ~5.0 ppm? CheckAromatic->CheckNH Integrals 3:2 Correct Fail2 FAIL: Salt Contamination CheckAromatic->Fail2 Extra Peaks Pass PASS: Valid Structure CheckNH->Pass Yes CheckNH->Fail2 No (Possible Salt)

Caption: Logic flow for validating the product using 1H NMR data points.

Part 4: Mass Spectrometry (MS)

Molecular Weight Confirmation:

  • Thiophene-2-sulfonyl chloride: MW 182.[1][2][3][4]65. Shows a characteristic chlorine isotope pattern (

    
     ratio of 3:1).
    
  • This compound: MW 191.27.

    • ESI (+): Look for

      
       or 
      
      
      
      .
    • Isotope Pattern: The distinct 3:1 chlorine split will disappear in the product, replaced by the standard isotope distribution of Carbon/Sulfur (

      
       contributes ~4.5% to M+2).
      

Part 5: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra and observation of the exchangeable N-H proton.

  • Solvent Selection: Use Chloroform-d (

    
    ) .
    
    • Why? It is non-polar enough to prevent rapid proton exchange (which would hide the N-H peak) compared to

      
      , and it provides excellent solubility for sulfonamides.
      
  • Concentration: Dissolve 5–10 mg of the solid product in 0.6 mL of solvent.

    • Note: Over-concentration can cause peak broadening due to hydrogen bonding stacking.

  • Filtration: Filter through a small glass wool plug directly into the NMR tube to remove inorganic salts (e.g., amine hydrochloride byproducts) which are insoluble in

    
    .
    
Protocol B: Thin Layer Chromatography (TLC) Monitoring

A rapid in-process check.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1).

  • Visualization: UV Light (254 nm).

  • Rf Values (Approximate):

    • Thiophene-2-sulfonyl chloride: High Rf (~0.7–0.8).

    • This compound: Medium Rf (~0.4–0.5) due to H-bonding polarity.

    • Ethylamine: Baseline (0.0) or not visible under UV.

Part 6: References

  • Noreen, M. et al. (2024). "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147." Infection and Drug Resistance.[5]

  • Sigma-Aldrich. (n.d.). "2-Thiophenesulfonyl chloride Product Specification." Merck KGaA.

  • Babij, N. R. et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • National Institute of Standards and Technology (NIST). (2018). "2-Thiophenesulfonyl chloride Infrared Spectrum." NIST Chemistry WebBook, SRD 69.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-ethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the proper and safe disposal of N-ethylthiophene-2-sulfonamide. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The following procedures are synthesized from established best practices in chemical waste management and data from structurally related compounds, ensuring a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

I. Core Directive: A Proactive Approach to Laboratory Safety

The disposal of any chemical reagent is the final step in its lifecycle and a critical component of laboratory safety and environmental responsibility. For this compound, a compound belonging to the sulfonamide class, a prudent approach is mandatory. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste, emphasizing hazard assessment, proper segregation, and compliant disposal pathways.

II. Scientific Integrity & Logic: The 'Why' Behind the 'How'

Core Principles of Disposal:

  • Waste Characterization: All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional[3]. Given the reactive nature of related compounds, this compound waste must be considered hazardous.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Improper mixing can lead to dangerous reactions.

  • Containment: Use appropriate, sealed, and clearly labeled containers for waste accumulation.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[4][5].

III. Procedural Guide: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Immediate Personal Protective Equipment (PPE) and Safety Measures

Before handling any waste, ensure you are wearing the appropriate PPE. The causality is simple: prevent any direct contact with the chemical, which could be corrosive, toxic, or an irritant.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Work Area: Conduct all waste handling within a well-ventilated area, preferably inside a chemical fume hood.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent accidental release and ensure the safety of all laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.

    • The container must have a secure, leak-proof screw-top cap.

  • Label the Waste Container:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and any other components mixed with the waste.

    • Affix any specific hazard pictograms that apply (e.g., corrosive, irritant), based on the precautionary principle from related compounds.

  • Transferring the Waste:

    • Carefully transfer the waste into the labeled container, avoiding splashes or spills.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Secure and Store the Container:

    • Keep the waste container tightly closed at all times, except when adding waste[6].

    • Store the container in a designated, secondary containment area that is segregated from incompatible chemicals.

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, prompt and correct action is critical to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill[7]. Do not use combustible materials like paper towels to absorb large spills of potentially reactive chemicals.

  • Collect the Waste: Carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated PPE: Any grossly contaminated clothing or PPE should be removed immediately and disposed of as hazardous waste.

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous chemical waste directly[6][8].

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS or a similar department is responsible for the collection and disposal of hazardous waste[9].

  • Complete a Waste Pickup Request: Fill out any required forms, providing accurate information about the waste's composition and volume[6].

  • Prepare for Pickup: Ensure the waste container is properly labeled and sealed, ready for collection by trained EHS personnel.

IV. Data Presentation and Visualization

Table 1: Summary of Disposal and Safety Information for this compound (Inferred)

ParameterGuidelineRationale/Reference
Waste Category Hazardous WasteAssumed based on data from related sulfonamide and thiophene compounds[1][2].
Primary Hazards Potential for skin/eye irritation, possible corrosivity.Inferred from SDS of similar chemical structures[1][2].
Required PPE Safety goggles, nitrile gloves, lab coat.Standard practice for handling potentially hazardous chemicals[10][11].
Container Type Tightly sealed, chemically resistant (HDPE or glass).To prevent leaks and reactions with the container material.
Storage Segregated, secondary containment, well-ventilated area.Best practice for hazardous waste storage to prevent spills and reactions[6].
Spill Cleanup Inert absorbent material (vermiculite, sand).To safely absorb the chemical without reacting with it[7].
Final Disposal Via approved institutional EHS/waste management vendor.Regulatory requirement for hazardous waste disposal[3][6][9].

Diagram 1: Disposal Workflow for this compound

cluster_0 In-Lab Waste Handling cluster_1 Spill Response cluster_2 Final Disposal A Waste Generation (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Transfer Waste to Container (<90% Full) C->D E Securely Seal Container D->E F Store in Designated Secondary Containment Area E->F K Contact Institutional EHS Office F->K G Spill Occurs H Contain with Inert Absorbent Material G->H I Collect Contaminated Material into Waste Container H->I J Decontaminate Area I->J L Complete Waste Pickup Request Form K->L M EHS Collects Waste for Final Disposal L->M

Caption: Workflow for the safe handling and disposal of this compound waste.

V. References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Ethyl 2-thenoate. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - N-Ethyl-o/p-toluene sulfonamide. Chemos GmbH & Co.KG. [Link]

  • 2-Thiophenesulfonamide | C4H5NO2S2. PubChem, National Institutes of Health. [Link]

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Unknown Source.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

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Comprehensive Safety and Handling Guide for N-ethylthiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound at the forefront of research and development, N-ethylthiophene-2-sulfonamide presents a unique combination of chemical properties derived from its thiophene and sulfonamide moieties. This guide provides a detailed, experience-driven framework for its safe handling, use, and disposal. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Related Compound Data

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its potential hazards can be extrapolated from the known profiles of its core chemical structures: thiophene and sulfonamides.

  • Thiophene and its Derivatives: The thiophene ring is a common feature in many pharmaceuticals and specialty chemicals. It is known to be flammable and can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion of thiophene-containing compounds can be harmful.[1][4]

  • Sulfonamides: This functional group is the basis for sulfa drugs and other industrial chemicals. Sulfonamides can cause skin and eye irritation.[5][6] Some sulfonamide derivatives have been associated with kidney damage and hematological effects with prolonged exposure.[5]

Based on this, this compound should be treated as a substance that is potentially flammable, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on best practices for handling hazardous chemicals in a laboratory setting.[7][8]

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with nitrile gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This provides a robust barrier against accidental skin contact.[7][9] Change gloves immediately if they become contaminated.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[8][10]
Body Protection A flame-resistant lab coat with long sleeves and a solid front is essential. For larger scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.[7][8]
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Visualizing the PPE Protocol

PPE_Workflow cluster_ppe Standard PPE for this compound cluster_enhanced_ppe Enhanced PPE for Splash or Aerosol Risk Lab Coat Lab Coat Safety Goggles Safety Goggles Double Nitrile Gloves Double Nitrile Gloves Proceed with Caution Proceed with Caution Double Nitrile Gloves->Proceed with Caution Face Shield Face Shield Chemical-Resistant Apron Chemical-Resistant Apron Respirator (Organic Vapor) Respirator (Organic Vapor) Respirator (Organic Vapor)->Proceed with Caution Start Start Assess Risk Assess Risk Start->Assess Risk Standard Handling Standard Handling Assess Risk->Standard Handling Low Splash/Aerosol Potential High-Risk Procedure High-Risk Procedure Assess Risk->High-Risk Procedure High Splash/Aerosol Potential Standard Handling->Lab Coat Standard Handling->Safety Goggles Standard Handling->Double Nitrile Gloves High-Risk Procedure->Lab Coat High-Risk Procedure->Safety Goggles High-Risk Procedure->Double Nitrile Gloves High-Risk Procedure->Face Shield High-Risk Procedure->Chemical-Resistant Apron High-Risk Procedure->Respirator (Organic Vapor)

Caption: PPE decision workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.

3.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Spill Tray: Use a disposable spill tray to contain any potential spills during weighing and transfer.

  • Antistatic Measures: Thiophene compounds can be flammable; therefore, ensure all equipment is properly grounded to prevent static discharge, especially during solvent-based operations.[1]

  • Weighing: If the compound is a solid, use a microbalance within the fume hood. If it is a liquid, use volumetric glassware and perform transfers with care to avoid splashes.

3.2. In-Reaction Handling:

  • Closed Systems: Whenever possible, use a closed reaction system to prevent the release of vapors.

  • Temperature Control: Monitor reaction temperatures closely. Exothermic reactions should be cooled appropriately to prevent uncontrolled boiling and release of the substance.

  • Ventilation: Ensure the fume hood sash is kept at the lowest practical height to maximize airflow and containment.

3.3. Post-Reaction Workup and Purification:

  • Quenching: Quench reactions carefully, especially when using reactive reagents. Add quenching agents slowly and with adequate cooling.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood. Be mindful of potential pressure buildup in separatory funnels.

  • Solvent Removal: Use a rotary evaporator with a cold trap to remove solvents. Ensure the vacuum pump exhaust is vented into the fume hood.

Emergency Procedures: Be Prepared

4.1. Spills:

  • Small Spills (in fume hood): Absorb the spill with an inert material such as vermiculite or sand.[1] Place the absorbed material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside fume hood): Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

4.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][11] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Visualizing the Emergency Response Protocol

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Small Spill Small Spill Absorb & Dispose Absorb & Dispose Small Spill->Absorb & Dispose Large Spill Large Spill Evacuate & Alert EHS Evacuate & Alert EHS Large Spill->Evacuate & Alert EHS Skin Contact Skin Contact Flush with Water (15 min) Flush with Water (15 min) Skin Contact->Flush with Water (15 min) Eye Contact Eye Contact Eye Contact->Flush with Water (15 min) Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Ingestion Ingestion Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention Incident Incident Incident->Small Spill Minor Spill Incident->Large Spill Major Spill Incident->Skin Contact Exposure Incident->Eye Contact Exposure Incident->Inhalation Exposure Incident->Ingestion Exposure

Caption: Emergency response decision tree for this compound incidents.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.[4]

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (gloves, paper towels, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste bag.

    • Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles, syringes, or glassware should be disposed of in a puncture-proof sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from ignition sources.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations.[4]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonamide. Retrieved from [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl thiophene. Retrieved from [Link]

  • Airgas. (2015). Safety Data Sheet: Nonflammable Gas Mixture: Nitrogen 99% / Thiophene 1-9999ppm. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylthiophene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.